Mass Spectrometric Distinction from Analyte: Enabling Accurate Quantification
GSK PERK Inhibitor-d3 is designed as an internal standard for LC-MS/MS assays, where it provides a +3 Da mass shift relative to the unlabeled analyte (GSK2606414). This mass difference is critical for the mass spectrometer to distinguish between the two compounds, enabling accurate peak integration and quantification of the analyte . In contrast, using an unlabeled analog (the same compound) as an internal standard is impossible, as it would produce an identical mass spectrum to the analyte, leading to complete signal overlap and an inability to quantify [1].
| Evidence Dimension | Molecular Weight (Mass-to-Charge Ratio in MS) |
|---|---|
| Target Compound Data | 472.5 g/mol (unlabeled parent: 469.4 g/mol, a difference of +3.1 Da) |
| Comparator Or Baseline | Unlabeled GSK2606414: 451.44 g/mol (Note: different reported MW for the analyte). |
| Quantified Difference | +3.1 Da (for the deuterated IS vs. its direct unlabeled parent) |
| Conditions | As determined by chemical structure and molecular formula; critical for LC-MS/MS detection. |
Why This Matters
This mass difference is the fundamental property that allows the deuterated compound to function as a viable internal standard, enabling the accurate quantification of PERK inhibitors in pharmacokinetic and pharmacodynamic studies.
- [1] KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. View Source
